Broussoflavonol B Broussoflavonol B Potent growth inhibitor of ER-negative breast cancer stem-like cells; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 99217-70-6
VCID: VC0006447
InChI: InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3
SMILES: CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C
Molecular Formula: C26H28O7
Molecular Weight: 452.5 g/mol

Broussoflavonol B

CAS No.: 99217-70-6

Cat. No.: VC0006447

Molecular Formula: C26H28O7

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Broussoflavonol B - 99217-70-6

Specification

CAS No. 99217-70-6
Molecular Formula C26H28O7
Molecular Weight 452.5 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3
Standard InChI Key WKVKAWWZXXTJEH-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C
Canonical SMILES CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C

Introduction

Chemical Profile and Structural Characteristics

Broussoflavonol B (C₂₅H₂₆O₆) is distinguished by its unique flavonoid backbone modified with diisopentenyl groups at the 6 and 8 positions and a methoxy group at the 3 position . These structural features enhance its lipophilicity and binding affinity to cellular targets compared to non-prenylated flavonoids. The compound is primarily isolated through organic solvent extraction and chromatographic purification from the stem bark or roots of its source plants . While synthetic routes remain underdeveloped, its natural abundance in Daphne giraldii has facilitated pharmacological studies.

Table 1: Key Structural Features of Broussoflavonol B

FeatureDescription
Molecular formulaC₂₅H₂₆O₆
Molecular weight422.47 g/mol
Prenylation sites6- and 8-position isopentenyl groups
Functional groupsMethoxy (3-position), hydroxyl groups (5,7-positions)
SolubilityLipophilic; soluble in DMSO, ethanol, and acetone

Mechanisms of Anticancer Action

Targeting Cancer Stem-Like Cells

Broussoflavonol B exhibits selective toxicity against cancer stem-like cells (CSCs), a subpopulation responsible for tumor recurrence and chemoresistance. In ER-negative SK-BR-3 breast cancer cells, it reduces the CD44+/CD24−/low CSC population by 60% at 1 µM, outperforming tamoxifen in suppressing sphere formation . This activity correlates with downregulation of ER-α36, a variant estrogen receptor linked to CSC maintenance, and HER2, a driver of aggressive breast cancer .

Modulation of Cell Cycle and Apoptosis Pathways

In PDAC models, Broussoflavonol B induces S-phase arrest by inhibiting Aurora kinase A (AURKA) and Polo-like kinase 1 (PLK1), key regulators of mitotic progression . At 15 µM, it reduces AURKA and PLK1 protein expression by 70% and 65%, respectively, in PANC-1 cells, leading to:

  • Cell cycle arrest: Accumulation of 45% of cells in S-phase (vs. 22% in controls)

  • Apoptosis activation: 57.6% apoptosis in PANC-1 cells at 20 µM via p53/p21 upregulation

  • DNA damage: 3-fold increase in γH2AX phosphorylation, a marker of double-strand breaks

Table 2: Dose-Dependent Effects in Pancreatic Cancer Models

Concentration (µM)S-Phase Arrest (%)Apoptosis Rate (%)AURKA Inhibition (%)
103212.5640
154139.1760
204557.6070

Suppression of Metastatic Signaling

The compound impedes migration and invasion by downregulating matrix metalloproteinases (MMPs) and ERK/c-Myc/FoxM1 signaling. In wound healing assays, 20 µM Broussoflavonol B reduces PANC-1 cell migration by 80% over 48 hours . Molecular docking studies confirm its high-affinity binding to FoxM1 (binding energy: −9.2 kcal/mol), disrupting its interaction with c-Myc .

Pharmacological Efficacy Across Cancer Types

Breast Cancer

In ER-negative SK-BR-3 models, Broussoflavonol B achieves an IC₅₀ of 0.8 µM, compared to 5.2 µM for tamoxifen . It synergizes with HER2 inhibitors, reducing tumorosphere formation by 90% in combination therapies .

Pancreatic Ductal Adenocarcinoma

  • In vitro: IC₅₀ values of 12.8 µM (PANC-1) and 10.9 µM (BXPC-3)

  • In vivo: Oral administration (60 mg/kg/day) suppresses tumor growth by 56.5% in xenograft models, comparable to gemcitabine (56.5% vs. 56.5%)

Table 3: Comparative Antitumor Activity

ModelIC₅₀/Effective DoseOutcome MetricResult vs. Control
SK-BR-3 (breast)0.8 µMCSC population60% reduction
PANC-1 (pancreatic)12.8 µMTumor volume45% reduction
BXPC-3 (pancreatic)10.9 µMMetastasis inhibition80% reduction

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator